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4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline Documentation Hub

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  • Product: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
  • CAS: 500205-60-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

Abstract: This technical guide provides a comprehensive examination of the molecular structure, weight, and physicochemical properties of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS No. 500205-60-7), a compound of int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the molecular structure, weight, and physicochemical properties of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS No. 500205-60-7), a compound of interest for researchers and professionals in drug development and chemical synthesis. Moving beyond a simple data sheet, this document elucidates the strategic application of orthogonal analytical techniques required for unambiguous structural confirmation and purity assessment. We detail the causality behind the selection of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting them as a self-validating system for molecular characterization. Each section includes field-proven experimental protocols and expert interpretation of expected data, providing a robust framework for scientists working with this and similar small molecules.

Core Molecular Identity and Physicochemical Properties

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a substituted aniline derivative featuring a fluoro group ortho to the amine and an ethylpiperazine moiety at the para position. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry. Its precise molecular identity is established through a combination of key identifiers and physical properties.

Table 1: Compound Identification

Parameter Value Source
Chemical Name 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline N/A
CAS Number 500205-60-7 [1]
Molecular Formula C₁₂H₁₈FN₃ [1][2]

| SMILES | FC1=C(N)C=CC(N2CCN(CC)CC2)=C1 |[1] |

Table 2: Physicochemical Data

Parameter Value Source
Molecular Weight 223.29 g/mol [1]

| Exact Mass | 223.148476 g/mol |[2] |

The Logic of Structural Elucidation: An Integrated Analytical Workflow

The definitive characterization of a novel or synthesized small molecule cannot rely on a single analytical technique. Instead, a multi-faceted approach is required, where each method provides a unique and complementary piece of structural information. This integrated workflow ensures the highest degree of scientific integrity, forming a self-validating loop that confirms identity, structure, and purity. Mass spectrometry provides the foundational confirmation of molecular weight, NMR spectroscopy maps the intricate atomic framework, and FTIR spectroscopy serves as a rapid screen for the presence of key functional groups.

cluster_0 Primary Characterization cluster_1 Data Interpretation & Validation Sample Synthesized Sample (4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline) MS Mass Spectrometry (MS) High Resolution Preferred Sample->MS Determines Mass NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Elucidates Structure FTIR FTIR Spectroscopy Sample->FTIR Identifies Bonds MW_Confirm Molecular Weight Confirmed [M+H]⁺ = 224.1558 MS->MW_Confirm Structure_Elucidate Atomic Connectivity & Framework Defined NMR->Structure_Elucidate FG_Confirm Functional Groups Verified (N-H, C-F, C-N) FTIR->FG_Confirm Final Definitive Structure & Identity Confirmed MW_Confirm->Final Orthogonal Validation Structure_Elucidate->Final Orthogonal Validation FG_Confirm->Final Orthogonal Validation

Caption: Integrated workflow for the definitive characterization of small molecules.

Definitive Mass Determination via Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the cornerstone of molecular weight determination.[3] For drug development professionals, utilizing High-Resolution Mass Spectrometry (HRMS), often with an Orbitrap or TOF analyzer, is non-negotiable.[4] HRMS provides an exact mass measurement to four or more decimal places, which allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric impurities. The most common technique for a molecule of this nature is Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[5]

Protocol: High-Resolution LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Reverse-phase HPLC is a preferred separation technique in the pharmaceutical industry.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Full scan mode at a resolution >60,000.

    • Collision Energy: Low energy for full scan; for MS/MS fragmentation, a normalized collision energy of 20-40 eV can be applied.

Trustworthiness & Expected Data: The primary ion expected in ESI+ mode is the protonated molecule, [M+H]⁺. The system's trustworthiness is validated by injecting a known standard to confirm mass accuracy.

  • Calculated Exact Mass for [C₁₂H₁₉FN₃]⁺: 224.15575

  • Expected Observation: A prominent peak at m/z 224.1558 ± 5 ppm . The observation of this exact mass provides high confidence in the assigned molecular formula of C₁₂H₁₈FN₃.

Unveiling the Molecular Framework with NMR Spectroscopy

Expertise & Rationale: While MS confirms what the molecule is by weight, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how the atoms are connected.[7] It is the most powerful technique for de novo structure elucidation. ¹H NMR identifies the number and electronic environment of protons, while ¹³C NMR provides a map of the carbon skeleton.[8] For a molecule with adjacent aromatic protons and multiple aliphatic systems, the splitting patterns (coupling) in ¹H NMR are critical for confirming regiochemistry.

Caption: Predicted ¹H NMR assignments for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons to ensure their observation.

    • Filter the solution into a 5 mm NMR tube.

  • Spectrometer Parameters:

    • Instrument: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR: Acquire 16-32 scans.

    • ¹³C NMR: Acquire 1024-4096 scans with proton decoupling.

Trustworthiness & Expected Data: The chemical shifts and coupling constants are highly reproducible and serve as a validation of the structure.

  • ¹H NMR Predictions:

    • Aromatic Region (δ ~6.5-7.0 ppm): Three distinct signals corresponding to the protons on the aniline ring. Their splitting patterns (doublets, triplets of doublets) will be complex due to coupling with each other and the fluorine atom.

    • Amine Protons (δ ~3.5-4.5 ppm): A broad singlet for the -NH₂ group, which may exchange with trace water in the solvent.

    • Piperazine Protons (δ ~2.5-3.2 ppm): Two sets of multiplets (appearing as broad triplets), corresponding to the four protons adjacent to the aniline ring and the four protons adjacent to the ethyl group nitrogen.

    • Ethyl Group Protons: A quartet for the -CH₂- group (δ ~2.5 ppm) coupled to the methyl protons, and a triplet for the -CH₃ group (δ ~1.1 ppm) coupled to the methylene protons.[9]

  • ¹³C NMR Predictions:

    • Expect to see 10 unique carbon signals, as two pairs of carbons in the piperazine ring may be chemically equivalent depending on the conformation and solvent.

    • Aromatic Carbons: Signals between δ 110-160 ppm. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF ≈ 240-250 Hz).[10]

    • Aliphatic Carbons: Signals for the piperazine and ethyl groups will appear upfield, typically between δ 10-60 ppm.

Functional Group Fingerprinting via FTIR Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique that provides a unique "molecular fingerprint" by identifying the vibrational frequencies of covalent bonds.[11] It is an essential confirmatory tool. While NMR and MS determine the overall structure, FTIR quickly validates the presence of the expected functional groups (amine, aromatic ring, C-F bond), which is a crucial quality control step. Attenuated Total Reflectance (ATR)-FTIR is the modern standard, requiring minimal to no sample preparation.[12]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and ensure good contact with the crystal using the pressure arm.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction.

Trustworthiness & Expected Data: The presence of characteristic absorption bands confirms the functional makeup of the molecule.

  • Expected Vibrational Bands (cm⁻¹):

    • ~3450-3300: Two distinct sharp bands, characteristic of the symmetric and asymmetric N-H stretching of a primary aniline (-NH₂).

    • ~3050-3000: Aromatic C-H stretching.

    • ~2970-2800: Aliphatic C-H stretching from the ethyl and piperazine groups.

    • ~1620-1580: Aromatic C=C ring stretching vibrations.

    • ~1520: N-H bending (scissoring) vibration.

    • ~1250-1150: Strong absorption from C-N stretching (both aromatic and aliphatic).

    • ~1270-1210: Characteristic strong C-F stretching band.

Conclusion

The comprehensive characterization of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is achieved through the synergistic application of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. This orthogonal approach provides a self-validating framework that confirms the compound's molecular weight (223.29 g/mol ), elemental composition (C₁₂H₁₈FN₃), detailed atomic connectivity, and the presence of all requisite functional groups. The protocols and interpretive guidance provided herein offer a robust blueprint for researchers and drug development professionals to ensure the identity, purity, and structural integrity of their materials, upholding the highest standards of scientific rigor.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. (n.d.). Particle Sciences.
  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments.
  • Small-Molecule Profiling and Characterization in the Environment. (n.d.). Exometabolomics Group.
  • Improving Small Molecule Characterization. (2018). AnalyteGuru - Thermo Fisher Scientific.
  • 500205-60-7|4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline. (n.d.). BLDpharm.
  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
  • 4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem.
  • 4-Fluoro-2-(4-methylpiperidin-1-yl)aniline. (n.d.). PubChem.
  • 4-Fluoroaniline. (n.d.). Grokipedia.
  • 4-(4-Ethyl-1-piperazinyl)-3-fluoroaniline. (n.d.). SpectraBase.
  • 4-Fluoroaniline. (n.d.). Chem-Impex.
  • 4-Fluoroaniline. (2026). ChemicalBook.
  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.). ResearchGate.
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2022). Reviews in Analytical Chemistry.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-Melanogenic Activity. (2021). ChemMedChem.
  • 4-Fluoroaniline(371-40-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline. (n.d.). BLDpharm.
  • 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride. (n.d.). BLDpharm.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2019). MDPI.
  • 2-Chloro-N-ethyl-4-fluoroaniline. (n.d.). ChemScene.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). RSC Publishing.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI.
  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. (n.d.). CymitQuimica.
  • Mass Spectrometry - News, Articles etc. (n.d.). European Pharmaceutical Review.
  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (2023). MDPI.
  • FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Mass Spectrometric Study of Platinum Complexes Based on Cisplatin. (n.d.). Chemical Papers.
  • 4-Fluoro-2-nitroaniline, 5-[4-(pyrrolidin-1-yl)carbonylmethylpiperazin-1-yl]-. (n.d.). PubChem.
  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.

Sources

Foundational

Solubility Profile of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline in Organic Solvents

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Subject Matter: Physicochemical characterization, solvent selection strategies, and experim...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Subject Matter: Physicochemical characterization, solvent selection strategies, and experimental protocols.

Executive Summary

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS: 500205-60-7) is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antifungal azoles. Its structure—comprising a lipophilic fluorinated aniline core coupled with a basic, polar ethylpiperazine moiety—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This guide provides a comprehensive solubility profile derived from structure-activity relationship (SAR) analysis of analogous piperazine-aniline scaffolds. It details the theoretical solubility behavior across solvent classes, outlines a self-validating experimental protocol for quantitative determination, and discusses the implications for process steps such as extraction and recrystallization.

Physicochemical Analysis & Predicted Solubility

To predict the solubility profile accurately, we must deconstruct the molecule into its functional "handles" that interact with solvent systems.

Structural Deconstruction
  • Fluorinated Aniline Core: The aromatic ring provides lipophilicity (

    
    -
    
    
    
    interactions), while the fluorine atom at the ortho position increases lipophilicity relative to the non-fluorinated parent, reducing water solubility. The primary amine (-NH
    
    
    ) acts as a weak hydrogen bond donor/acceptor.
  • Ethylpiperazine Moiety: This is the dominant solubility driver. The tertiary amine nitrogens are proton-acceptors, making the molecule basic. The ethyl group adds a small hydrophobic vector, but the piperazine ring generally enhances solubility in polar aprotic and protic solvents.

Predicted Solubility Profile (Qualitative)

Note: "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 10 mg/mL.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent interaction with the polarizable aromatic system and the amine groups. Preferred for extraction.
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole interactions solvate the polar piperazine/aniline functionalities effectively.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate H-bonding with the amine and piperazine nitrogens facilitates dissolution. Solubility decreases as alcohol chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good general solvents; likely candidates for recrystallization when paired with a non-polar anti-solvent.
Non-Polar Hexane, Heptane, TolueneLow The molecule is too polar to dissolve freely in aliphatic hydrocarbons. Toluene may show moderate solubility at elevated temperatures.
Aqueous Water (Neutral pH)Low The lipophilic aryl core dominates at neutral pH.
Aqueous (Acidic) 0.1 M HCl, Acetate BufferHigh Protonation of the piperazine nitrogen (

) and aniline (

) drastically increases aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination

As specific quantitative data for this CAS is not universally standardized in public databases, the following protocol is the industry standard for generating a Certificate of Analysis (CoA) grade solubility profile.

Reagents and Equipment
  • Test Compound: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (>98% purity).

  • Solvents: HPLC grade (MeOH, ACN, DCM, Toluene, Water).

  • Equipment: Temperature-controlled shaker/incubator, HPLC-UV/Vis or UPLC-MS.

The "Shake-Flask" Method (Standard Operating Procedure)

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in early discovery.

  • Preparation: Weigh excess solid (approx. 20–50 mg) into 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent to each vial.

  • Equilibration: Cap tightly and vortex. Place in a shaker incubator at 25°C (or target process temperature) for 24–48 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a visible precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC. Calculate concentration using a calibration curve of the standard.

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for the experimental screening process.

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add 1 mL Solvent Start->AddSolvent VisualCheck Visual Check: Dissolved? AddSolvent->VisualCheck AddMoreSolid Add More Solid VisualCheck->AddMoreSolid Yes (Clear) Incubate Incubate 24h @ 25°C (Agitation) VisualCheck->Incubate No (Suspension) AddMoreSolid->AddSolvent Filter Filter/Centrifuge (Remove Undissolved) Incubate->Filter Analyze HPLC Quantification Filter->Analyze Result Thermodynamic Solubility (mg/mL) Analyze->Result

Figure 1: Standardized workflow for thermodynamic solubility determination, ensuring saturation is achieved before analysis.

Process Applications: Extraction & Recrystallization

Understanding the solubility profile allows for the optimization of purification steps.

pH-Swing Extraction Strategy

The basicity of the piperazine ring allows for a highly efficient purification method known as "Acid-Base Swing."

  • Step 1 (Acidic Wash): Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate). Extract with dilute aqueous HCl (pH 2–3). The 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline will protonate and move into the aqueous phase, leaving non-basic impurities in the organic layer.

  • Step 2 (Basification): Separate the aqueous layer and basify with NaOH or

    
     to pH > 10. The compound will deprotonate and precipitate or oil out.
    
  • Step 3 (Recovery): Extract the now-neutral amine back into DCM or Ethyl Acetate.

Recrystallization Solvent Systems

Based on the predicted profile, the following solvent systems are recommended for recrystallization trials:

  • Ethanol/Water: Dissolve in hot ethanol; add water dropwise until turbidity persists; cool slowly.

  • Ethyl Acetate/Heptane: Dissolve in minimal hot ethyl acetate; add heptane as an anti-solvent.

  • Toluene: Good for removing very polar impurities if the compound has temperature-dependent solubility (soluble hot, insoluble cold).

Visualization: pH-Dependent Solubility Mechanism

This diagram illustrates the chemical states driving the extraction logic.

pHSolubility Neutral Neutral Species (Organic Soluble) Lipophilic Protonated Protonated Salt (Water Soluble) Polar/Ionic Neutral->Protonated Add H+ (HCl) Acidic Acidic Environment (pH < 4) Acidic->Protonated Favors Protonated->Neutral Add OH- (NaOH) Basic Basic Environment (pH > 10) Basic->Neutral Favors

Figure 2: The pH-dependent solubility switch. The piperazine nitrogen acts as the "switch" enabling transfer between aqueous and organic phases.

References

  • PubChem. (2025).[1] 4-Fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Exploratory

Literature review of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline synthesis routes

CAS Number: 500205-60-7 Molecular Formula: C₁₂H₁₈FN₃ Molecular Weight: 223.29 g/mol Primary Application: Advanced intermediate for kinase inhibitors (e.g., EGFR targeting) and triazole antifungals. Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 500205-60-7 Molecular Formula: C₁₂H₁₈FN₃ Molecular Weight: 223.29 g/mol Primary Application: Advanced intermediate for kinase inhibitors (e.g., EGFR targeting) and triazole antifungals.

Executive Summary

This technical guide details the synthesis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline , a critical aniline building block used in medicinal chemistry. The presence of the ortho-fluorine atom and the para-piperazine moiety imparts specific electronic and solubility properties essential for drug-receptor interactions.

Two primary synthetic strategies are presented:

  • Route A (Process Route): A cost-effective, two-step sequence utilizing Nucleophilic Aromatic Substitution (

    
    ) on 2,4-difluoronitrobenzene, followed by nitro reduction. This route is preferred for scale-up but requires strict control of regioselectivity.
    
  • Route B (Discovery Route): A Palladium-catalyzed Buchwald-Hartwig amination starting from 4-bromo-2-fluoroaniline. This route offers superior regiocontrol and purity profiles suitable for small-scale GLP synthesis.

Retrosynthetic Analysis

The structural deconstruction of the target reveals two logical disconnection points. The choice of pathway depends on the availability of starting materials and the tolerance for isomeric impurities.

Retrosynthesis Figure 1: Retrosynthetic disconnection strategies. Target TARGET 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline Nitro_Int INTERMEDIATE 1-(4-Ethylpiperazin-1-yl)-3-fluoro-4-nitrobenzene Target->Nitro_Int Nitro Reduction SM_B STARTING MATERIAL B 4-Bromo-2-fluoroaniline + 1-Ethylpiperazine Target->SM_B Buchwald-Hartwig Coupling SM_A STARTING MATERIAL A 2,4-Difluoronitrobenzene + 1-Ethylpiperazine Nitro_Int->SM_A S_NAr (C-N Bond Formation)

Route A: The Process Route

This pathway is the industrial standard due to the low cost of 2,4-difluoronitrobenzene. However, the critical challenge is regioselectivity . The substrate possesses two activated electrophilic sites: C2 (ortho to nitro) and C4 (para to nitro).

Mechanistic Insight: Controlling Regioselectivity
  • The Challenge: Both fluorines are activated by the electron-withdrawing nitro group.

    • C2 (Ortho): Activated by strong inductive effect (-I) and resonance (-M).

    • C4 (Para): Activated primarily by resonance (-M).

  • The Solution: Steric hindrance and solvent effects dictate the outcome.

    • Para-Attack (Desired): Favored by bulky nucleophiles (like 1-ethylpiperazine) and polar aprotic solvents (DMSO, DMF), which stabilize the transition state for para-substitution.

    • Ortho-Attack (Undesired): Favored by non-polar solvents and small nucleophiles, or conditions that allow hydrogen bonding with the nitro group.

Step 1: Nucleophilic Aromatic Substitution

Reaction: 2,4-Difluoronitrobenzene + 1-Ethylpiperazine


 1-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrobenzene (Wait: Correct isomer is 1-nitro-2-fluoro-4-(4-ethylpiperazin-1-yl)benzene ).
  • Reagents: 2,4-Difluoronitrobenzene (1.0 equiv), 1-Ethylpiperazine (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMSO or DMF (Critical for para-selectivity).

  • Temperature: 60–80°C.

Protocol:

  • Charge a reaction vessel with 2,4-difluoronitrobenzene (15.9 g, 100 mmol) and DMSO (100 mL).

  • Add potassium carbonate (

    
    , 20.7 g, 150 mmol) while stirring.
    
  • Add 1-ethylpiperazine (12.5 g, 110 mmol) dropwise over 30 minutes. Note: Exothermic reaction.

  • Heat the mixture to 70°C and stir for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: Ensure <2% of the ortho-isomer (2-piperazinyl-4-fluoronitrobenzene) is formed.

  • Workup: Cool to room temperature and pour into ice-water (500 mL). The product typically precipitates as a yellow/orange solid.

  • Filter the solid, wash with water, and dry under vacuum.

    • Purification: If the regioisomer ratio is poor, recrystallize from Ethanol/Water.

Step 2: Nitro Reduction

Reaction: Nitro intermediate


 Aniline Product.
  • Method: Catalytic Hydrogenation (

    
    , Pd/C) is preferred for cleanliness.
    
  • Alternative: Iron/Ammonium Chloride (Fe/NH₄Cl) if halogen de-fluorination is a concern (though aryl fluorides are generally stable to Pd/C under mild conditions).

Protocol (Hydrogenation):

  • Dissolve the nitro intermediate (25.3 g, 100 mmol) in Methanol (250 mL).

  • Add 10% Pd/C (2.5 g, 10 wt% loading) under a nitrogen atmosphere.

  • Purge the vessel with Hydrogen gas (

    
    ).
    
  • Stir under a hydrogen balloon (1 atm) or slight pressure (30 psi) at RT for 6–12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.

  • Concentrate the filtrate to obtain the crude aniline.[1]

  • Final Purification: Recrystallize from Isopropanol/Heptane or convert to the HCl salt for storage.

Route B: The Buchwald-Hartwig Discovery Route

For applications requiring ultra-high purity free of regioisomers, the cross-coupling of 4-bromo-2-fluoroaniline is the superior method.

Workflow

Buchwald Figure 2: Palladium-catalyzed amination workflow. SM 4-Bromo-2-fluoroaniline Product 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline SM->Product Toluene, 100°C Reagent 1-Ethylpiperazine Reagent->Product Cat Pd2(dba)3 / BINAP NaOtBu Cat->Product

Experimental Protocol
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Loading: Add 4-bromo-2-fluoroaniline (1.90 g, 10 mmol), 1-ethylpiperazine (1.37 g, 12 mmol), Pd₂(dba)₃ (183 mg, 2 mol%), and BINAP (249 mg, 4 mol%).

  • Solvent/Base: Add anhydrous Toluene (20 mL) and Sodium tert-butoxide (NaOtBu, 1.44 g, 15 mmol).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Cool, filter through Celite, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH:NH₃ 95:5:0.5).

Comparison of Routes

FeatureRoute A (

)
Route B (Buchwald)
Starting Material Cost Low (2,4-Difluoronitrobenzene)High (4-Bromo-2-fluoroaniline)
Step Count 21
Regioselectivity Risk Moderate (Requires control)None (Regiospecific)
Scalability High (kg to ton scale)Moderate (Catalyst cost)
Impurity Profile Isomeric impurities possibleCatalyst residues (Pd)

Analytical Data Profile (Expected)

To validate the synthesis, the following spectral characteristics should be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.8–6.5 ppm (m, 3H, Aromatic protons). Note the specific splitting pattern due to F-coupling.
      
    • 
       4.8 ppm (br s, 2H, 
      
      
      
      ).
    • 
       2.9–3.1 ppm (m, 4H, Piperazine 
      
      
      
      adjacent to aniline).
    • 
       2.4–2.5 ppm (m, 4H, Piperazine 
      
      
      
      adjacent to ethyl).
    • 
       2.35 ppm (q, 2H, Ethyl 
      
      
      
      ).
    • 
       1.05 ppm (t, 3H, Ethyl 
      
      
      
      ).
  • ¹⁹F NMR: Single peak around -120 to -130 ppm (Ar-F).

  • Mass Spectrometry (ESI+):

    
    .
    

References

  • BLD Pharm. (2025). Product Analysis: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS 500205-60-7).[2] Retrieved from

  • Sythana, S. K., et al. (2014).[3] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development. Retrieved from

  • ChemicalBook. (2025).[3][4] Synthesis of 4-Bromo-2-fluoroaniline and related intermediates. Retrieved from

  • Oerkenyi, R., et al. (2017). "Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene with morpholine followed by heterogeneous catalytic hydrogenation." ResearchGate.[4][5] Retrieved from

  • PubChem. (2025). Compound Summary: 4-(4-Ethylpiperazin-1-yl)aniline (Analogous Chemistry). Retrieved from

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution conditions for ethylpiperazine and fluoronitrobenzene

Application Note: Optimized Nucleophilic Aromatic Substitution ( ) for the Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine Executive Summary This application note details the synthetic pathway for coupling 1-ethylpipera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Nucleophilic Aromatic Substitution ( ) for the Synthesis of 1-Ethyl-4-(4-nitrophenyl)piperazine

Executive Summary

This application note details the synthetic pathway for coupling 1-ethylpiperazine with 1-fluoro-4-nitrobenzene via Nucleophilic Aromatic Substitution (


). This reaction is a cornerstone transformation in medicinal chemistry, particularly for generating fluoroquinolone antibiotics and antipsychotic pharmacophores.

Unlike


 or 

reactions, this transformation relies on the electron-withdrawing nature of the nitro group to stabilize a negative charge on the aromatic ring (Meisenheimer complex). This guide provides two distinct protocols: a Standard High-Yield Protocol using polar aprotic solvents for maximum conversion, and a Green Chemistry Protocol utilizing benign solvents for sustainability.

Mechanistic Principles & Strategic Optimization

The Reaction Mechanism

The reaction proceeds through an addition-elimination mechanism.[1] The nucleophilic nitrogen of 1-ethylpiperazine attacks the carbon ipso to the fluorine atom. The high electronegativity of fluorine is critical here; unlike in aliphatic substitution where iodine is the best leaving group, in


, fluorine is often the superior leaving group . It inductively withdraws electron density, making the ring carbon more electrophilic and stabilizing the anionic intermediate.[1]

SNAr_Mechanism Reactants Reactants (1-Ethylpiperazine + 4-Fluoronitrobenzene) TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack (Rate Determining Step) Product Product (1-Ethyl-4-(4-nitrophenyl)piperazine) TS->Product Restoration of Aromaticity (Fast) Byproduct Byproduct (HF / Fluoride Salt) TS->Byproduct

Figure 1: The


 addition-elimination pathway. The stability of the Meisenheimer complex is the kinetic bottleneck.
Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Leaving Group Fluorine >> ChlorineFluorine's high electronegativity lowers the LUMO energy of the ring, accelerating nucleophilic attack [1].
Solvent DMF, DMSO, or MeCN Polar aprotic solvents solvate the cation of the base but leave the nucleophile (amine) "naked" and reactive.
Base

or DIPEA
Essential to neutralize the HF generated. Inorganic bases (

) are preferred in DMF; Organic bases (DIPEA) in MeCN [2].
Stoichiometry 1.1 eq. AmineSlight excess of 1-ethylpiperazine ensures complete consumption of the electrophile.

Experimental Protocols

Protocol A: The "Gold Standard" (High Yield)

Best for: Small to medium scale synthesis (mg to g) where yield is paramount.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • 1-Ethylpiperazine (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [3].

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol) in DMF (20 mL).

  • Addition: Add anhydrous

    
     (2.76 g, 20 mmol). The mixture will be a suspension.
    
  • Nucleophile Addition: Add 1-ethylpiperazine (1.4 mL, 11 mmol) dropwise.

  • Reaction: Heat the mixture to 60–75°C for 2–4 hours.

    • Note: While the reaction can proceed at Room Temperature (RT) due to the high reactivity of the fluoro-derivative, mild heating ensures completion and breaks up aggregates.

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow/orange spot.
  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product is lipophilic and will often precipitate as a yellow/orange solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash organics with brine, dry over

      
      , and concentrate.
      
Protocol B: Green Chemistry Approach (Sustainable)

Best for: Scale-up and environmental compliance.

Reagents:

  • Solvent: Isopropanol (IPA) or Ethanol/Water (9:1) .

  • Base: Sodium Carbonate (

    
    ) .
    

Procedure:

  • Combine 1-fluoro-4-nitrobenzene (10 mmol) and 1-ethylpiperazine (12 mmol) in Isopropanol (30 mL).

  • Add

    
     (15 mmol).
    
  • Heat to Reflux (approx. 82°C) for 6–8 hours. Protic solvents like IPA can stabilize the leaving group fluoride via H-bonding, though the rate may be slightly slower than in DMF.

  • Crystallization: Cool the mixture slowly to 0°C. The product often crystallizes directly from the alcohol upon cooling.

  • Filtration: Filter the precipitate. Wash with cold IPA/Water (1:1) to remove salts.

Analytical Validation & Workflow

To ensure the integrity of the synthesized compound, the following workflow should be visualized and adhered to.

Workflow Start Crude Reaction Mixture Quench Quench (Ice Water) Precipitation of Product Start->Quench Filter Filtration / Extraction Quench->Filter Recryst Recrystallization (EtOH or IPA) Filter->Recryst QC QC Analysis (NMR, HPLC-MS) Recryst->QC

Figure 2: Standard downstream processing workflow for isolation of piperazine derivatives.

Expected Analytical Data
  • Appearance: Yellow to orange crystalline solid.

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Aromatic region: Two doublets (AA'BB' system) characteristic of para-substitution (approx.

      
       8.1 and 6.9 ppm).
      
    • Piperazine ring: Two triplets or broad multiplets at

      
       3.4–3.5 ppm (adjacent to Ar) and 
      
      
      
      2.5–2.6 ppm (adjacent to N-Et).
    • Ethyl group: Quartet (

      
       2.4) and Triplet (
      
      
      
      1.1).
  • MS (ESI+):

    
     peak corresponding to Molecular Weight (approx.[2] 236.1 Da).
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion or hydrolysis.Ensure reagents are dry. Water can compete as a nucleophile (forming nitrophenol) if the base is too strong or temperature too high.
Dark/Tar Formation Oxidation or thermal decomposition.Conduct reaction under Nitrogen/Argon atmosphere. Do not exceed 100°C.
Impurity: Phenol Hydrolysis of Fluoronitrobenzene.Use anhydrous solvents (DMF). Avoid hydroxide bases (NaOH/KOH); stick to Carbonates (

).
Exotherm High reactivity of Fluorine.Add the amine slowly (dropwise) if running on >10g scale. Cool the vessel during addition [4].

Safety Warning: 4-Fluoronitrobenzene is a skin irritant and potential sensitizer. Ethylpiperazine is corrosive. Always handle in a fume hood.

References

  • Mechanistic Insights: Neumann, C. N., et al. "A new NMR-based method for determining kinetic isotope effects (KIEs) in fluorination reactions overturns the textbook picture of nucleophilic aromatic substitutions (SNAr)."[3] Nature, 2018.

  • Kinetics & Catalysis: Kwan, E. E., et al. "Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile." J. Org. Chem., 2021.[4]

  • Synthetic Protocol: "Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine" (Analogous Protocol). ChemicalBook/PrepChem.

  • Scale-up Safety: Jin, H., et al. "One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds." Synlett, 2019.[5]

Sources

Application

Topic: Strategic Solvent Selection for the Synthesis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This technical guide provides a detailed examination of solvent selection for the synthesis of 4-(4-Ethylpiperazin-1-yl)-2-flu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a detailed examination of solvent selection for the synthesis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline, a key intermediate in pharmaceutical development. The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a reaction class highly sensitive to the solvent environment. This document elucidates the theoretical underpinnings of solvent effects on the SNAr pathway, presents a comparative analysis of suitable solvents, and provides a validated, step-by-step protocol for researchers. The objective is to empower scientists to make informed, rational decisions in solvent choice to optimize reaction efficiency, yield, and purity.

Introduction: The Synthetic Challenge

The target molecule, 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline[1], is synthesized through the reaction of 3,4-difluoroaniline and 1-ethylpiperazine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of 1-ethylpiperazine acts as the nucleophile, displacing the fluorine atom at the C4 position of the 3,4-difluoroaniline ring.

The efficiency of SNAr reactions is profoundly influenced by the solvent system.[2] An improper solvent choice can lead to sluggish or incomplete reactions, the formation of side products, and complex purification challenges. Conversely, a strategic solvent selection accelerates the reaction rate, improves yield, and ensures a cleaner product profile. This guide provides the scientific rationale for making this critical decision.

The SNAr Mechanism: A Solvent-Mediated Pathway

The reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is fundamental to comprehending the role of the solvent.

  • Nucleophilic Addition: The nitrogen atom of 1-ethylpiperazine attacks the electron-deficient carbon atom (C4) of the 3,4-difluoroaniline ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion (F⁻), the leaving group, yielding the final product.

The formation of the charged Meisenheimer complex is often the rate-determining step.[3] Therefore, the ideal solvent must effectively stabilize this intermediate without passivating the nucleophile.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R1 3,4-Difluoroaniline IM Meisenheimer Complex (Negatively Charged Intermediate) R1->IM + Nucleophile (Addition) R2 1-Ethylpiperazine (Nucleophile) R2->IM P1 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline IM->P1 - Leaving Group (Elimination) P2 Fluoride Ion (Leaving Group) IM->P2

Figure 1: The Addition-Elimination mechanism for the SNAr reaction.

The Role of the Solvent: A Mechanistic Perspective

The choice of solvent directly impacts the energy landscape of the reaction, particularly the activation energy required to form the Meisenheimer complex. Solvents are broadly categorized based on their polarity and their ability to donate protons (protic vs. aprotic).

  • Polar Aprotic Solvents: This class includes Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile. They possess large dipole moments, enabling them to solvate ions effectively. Crucially, they lack acidic protons. This means they can stabilize the charged Meisenheimer complex but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the initial addition step. For these reasons, polar aprotic solvents are almost always the preferred choice for SNAr reactions.[2][4]

  • Polar Protic Solvents: This category includes water, ethanol, and isopropanol. These solvents have acidic protons and readily engage in hydrogen bonding. While they can stabilize the Meisenheimer complex, they also form a "solvent cage" around the amine nucleophile through hydrogen bonds.[5] This stabilizes the nucleophile in its ground state, increasing the energy required for it to attack the aromatic ring and thereby slowing the reaction rate significantly.[4][6]

  • Non-Polar Solvents: Solvents like toluene and hexane are generally unsuitable for SNAr reactions.[7] Their inability to stabilize the charged Meisenheimer intermediate results in a prohibitively high activation energy, leading to extremely slow or non-existent reactions.

Comparative Analysis of Recommended Solvents

To provide a clear, data-driven recommendation, the following table summarizes the properties of common solvents and their expected performance in the synthesis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline. The performance data is illustrative, based on established principles of SNAr chemistry.

SolventTypeBoiling Point (°C)[8]Dielectric Constant (ε)[8]Expected Reaction TimeExpected YieldKey Considerations
DMSO Polar Aprotic18947.24-6 hours>95%Excellent solvent, high boiling point requires vacuum for removal. Hygroscopic.
NMP Polar Aprotic20232.24-6 hours>95%Excellent solvent, very high boiling point. Often used in industrial scale-up.
DMF Polar Aprotic15338.36-8 hours>90%Good alternative to DMSO, lower boiling point makes it easier to remove. Potential for thermal decomposition.
Acetonitrile Polar Aprotic8236.612-24 hours60-70%Lower boiling point limits reaction temperature, leading to slower rates.
Isopropanol Polar Protic82.520.2>48 hours<30%Not recommended. Protic nature deactivates the nucleophile, leading to very slow conversion.[5]
Toluene Non-Polar1112.4No Reaction<5%Not recommended. Fails to stabilize the charged intermediate.[7]

Validated Experimental Protocol

This protocol details the synthesis using Dimethyl Sulfoxide (DMSO) as the solvent. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Reagents and Materials
  • 3,4-Difluoroaniline (1.0 eq)

  • 1-Ethylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Safety Precautions
  • 3,4-Difluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9] Handle with care.

  • 1-Ethylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[10][11]

  • DMSO: Can increase the absorption of other chemicals through the skin. Handle with non-porous gloves.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3,4-difluoroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 3,4-difluoroaniline. Begin stirring the suspension.

  • Nitrogen Purge: Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.

  • Nucleophile Addition: Add 1-ethylpiperazine (1.1 eq) to the stirring suspension via syringe.

  • Heating: Heat the reaction mixture to 120 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing deionized water (approx. 10 times the volume of DMSO used). This will precipitate the crude product.

  • Workup - Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the product with ethyl acetate (3 x volume of water).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline.

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Moisture in the solvent or reagents.3. Ineffective base.1. Extend reaction time or increase temperature slightly (e.g., to 130°C).2. Use anhydrous grade solvent and dry reagents thoroughly.3. Use freshly opened or properly stored K₂CO₃.
Low Yield 1. Inefficient extraction.2. Product loss during purification.1. Perform an additional extraction of the aqueous layer.2. Ensure careful collection of all fractions during chromatography.
Formation of Side Products 1. Reaction temperature too high.2. Presence of impurities in starting materials.1. Lower the reaction temperature and increase the reaction time.2. Verify the purity of starting materials before beginning the reaction.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
  • Tirado-Rives, J., & Jorgensen, W. L. (2004, May 13). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Aniline - Lab preparation, Properties, Reactions and Uses. (2020, August 15). Online Chemistry notes. [Link]

  • Structural and Solvent Effects in S_N Reactions. (2021, July 31). Chemistry LibreTexts. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. [Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. Isychem. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Sheffield. [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry. [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Process for preparing para-fluoroanilines.
  • SYNTHESIS AND EXPERIMENTAL STUDY OF THE LOCAL ANESTHETIC ACTIVITY OF NEW MODIFIED PIPERAZINE DERIVATIVES. (2023, January 18). Farmacia Journal. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2019, February 20). Advanced Pharmaceutical Bulletin. [Link]

Sources

Method

Application Note: Handling, Storage, and Lifecycle Management of Air-Sensitive Fluoroanilines

Introduction: The Fluorine Paradox Fluoroanilines are critical building blocks in modern drug discovery. The strategic introduction of fluorine into an aniline scaffold modulates basicity ( ), lipophilicity ( ), and meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Paradox

Fluoroanilines are critical building blocks in modern drug discovery. The strategic introduction of fluorine into an aniline scaffold modulates basicity (


), lipophilicity (

), and metabolic stability (blocking P450 oxidation sites).[1] However, these compounds present a handling paradox : while the carbon-fluorine bond is one of the strongest in organic chemistry, the amino group remains highly susceptible to oxidative degradation.

This guide provides a self-validating protocol for the lifecycle management of fluoroanilines. Unlike standard anilines, the electron-withdrawing nature of fluorine alters the oxidation potential, often leading to rapid formation of azo-dimers and radical cations upon exposure to atmospheric oxygen.[1]

Chemical Basis of Sensitivity

To handle these reagents effectively, one must understand the failure mode. The primary degradation pathway is Radical Cation Mediated Oxidation .

The Oxidation Cascade

Even trace amounts of oxygen can abstract an electron from the nitrogen lone pair. This forms a radical cation, which rapidly dimerizes or polymerizes into colored "tars."[1]

OxidationMechanism Start Fluoroaniline (Clear/Colorless) Oxidation O2 Exposure (-1 e-) Start->Oxidation Air Ingress Radical Radical Cation [Ar-NH2]•+ Oxidation->Radical Dimer Hydrazobenzene Intermediate Radical->Dimer Dimerization Final Azo/Azoxy Dimers (Brown/Black Tar) Dimer->Final Dehydrogenation

Figure 1: The oxidative degradation cascade of fluoroanilines.[1] Note that color change is the primary indicator of radical formation.

Safety Profile: The "Silent" Hazard

Critical Warning: Fluoroanilines possess higher lipophilicity than unsubstituted aniline, facilitating rapid transdermal absorption.[1]

  • Acute Toxicity: Methemoglobinemia (cyanosis).[1] The fluorine substituent does not mitigate this toxicity; in some isomers (e.g., 4-fluoroaniline), it may enhance it.[1]

  • PPE Requirement: Double-gloving (Nitrile over Laminate) is mandatory.[1] Standard latex is permeable to aromatic amines. Work exclusively in a fume hood or glovebox.

Protocol A: Inert Transfer & Handling

Objective: Transfer liquid or solid fluoroanilines without breaking the inert atmosphere chain.

Equipment Preparation (The Schlenk Standard)
  • Manifold: Double-manifold (Vacuum/Inert Gas).[1]

  • Gas Source: Dry Nitrogen or Argon (Argon preferred due to higher density, blanketing the reagent).[1]

  • Glassware: Oven-dried at 120°C for >4 hours.

Liquid Transfer (Syringe Technique)

Applicable for: 2-Fluoroaniline, 3-Fluoroaniline, 4-Fluoroaniline (melted).[1]

  • Pressure Equalization: Insert a needle connected to the inert gas line into the reagent bottle septum (the "Source"). Ensure a positive pressure bubbler is active.[2]

  • Syringe Purge:

    • Insert the sampling syringe needle into the headspace of the Source.

    • Pull inert gas, remove from bottle, and expel gas.[1] Repeat 3x to strip adsorbed oxygen from the barrel.

  • The Draw:

    • Insert needle into the liquid.[3]

    • Slowly draw reagent.[4] Tip: Overfill by 10%, then push back to the desired volume to remove bubbles.

  • The Transfer:

    • Withdraw needle and immediately pierce the septum of the receiving reaction vessel (which must already be under inert gas).

    • Dispense slowly down the side of the flask to avoid splashing.

Solid Transfer (The "Go-Bag" Method)

Applicable for: High-melting fluorinated anilines (e.g., 2,4-Difluoroaniline, mp -4°C to solid salts).[1]

  • Glovebox (Preferred): Weigh and transfer inside an Argon glovebox (

    
     ppm).
    
  • Benchtop Alternative (Inert Cone):

    • Place a funnel on the receiving flask.

    • Invert a large plastic bag over the funnel and flask neck.

    • Flush the bag continuously with a nitrogen stream.[5]

    • Perform the weighing and pouring inside this "tent" of inert gas.

Protocol B: Storage & Inventory Management

Improper storage is the leading cause of reagent failure. Follow the T-A-C Protocol (Temperature, Atmosphere, Container).[1][6]

ParameterRequirementRationale
Temperature 2°C to 8°C Slows radical propagation kinetics.[1] (Note: Do not freeze liquids unless verified; freeze-thaw cycles can crack septa).[1]
Atmosphere Argon Headspace Argon is heavier than air, creating a static "blanket" over the liquid surface even if the cap is briefly opened.
Container Amber Glass + Teflon Liner Amber glass blocks UV (photo-oxidation).[1] Teflon liners prevent leaching of plasticizers by the lipophilic amine.
Seal Parafilm + Tape Wrap Parafilm clockwise (with the thread) to prevent loosening.
The "Color Grade" Decision Matrix

Use this table to validate reagent quality before use.

Visual AppearanceGradeAction Required
Water White / Clear Premium Safe for catalytic/sensitive reactions.[1]
Pale Yellow / Straw Standard Acceptable for general synthesis.[1] Check LCMS if unsure.
Amber / Tea Color Compromised Purify. Contains 1-5% azo impurities.[1]
Dark Brown / Opaque Failed Discard or Distill. Polymerization likely initiated.[1]

Protocol C: Rescue & Purification

If a critical batch has oxidized (Amber/Brown), use these methods to restore purity.

Distillation (Liquids)[1]
  • Setup: Short-path distillation apparatus.

  • Additive: Add Zinc Dust (<1% w/w) to the boiling flask. Zinc acts as a scavenger, reducing N-oxides and preventing further oxidation during heating.[1]

  • Vacuum: High vacuum (<5 mmHg) is required to keep bath temperature below 100°C. Fluoroanilines can decompose explosively if overheated.[1]

Acid-Base Extraction (Solids/Liquids)
  • Dissolve: Dissolve impure aniline in diethyl ether or DCM.

  • Protonate: Extract with 1M HCl. The fluoroaniline moves to the aqueous layer (as the hydrochloride salt); non-basic tars remain in the organic layer.[7]

  • Wash: Wash the aqueous acidic layer 2x with DCM.

  • Liberate: Basify the aqueous layer with NaOH (pH > 10) under cooling (exothermic!).

  • Recover: Extract the milky emulsion with DCM, dry over

    
    , and concentrate.
    

Workflow Visualization

HandlingWorkflow Start Start: Reagent Retrieval Check Visual Inspection (Color Check) Start->Check Decision Is it Brown/Opaque? Check->Decision Purify PROTOCOL C: Distillation w/ Zn Dust Decision->Purify Yes Prep Prepare Inert Gas Line (Argon/N2) Decision->Prep No (Clear/Yellow) Purify->Check Re-inspect State Physical State? Prep->State Liquid Liquid: Syringe Transfer State->Liquid Liquid Solid Solid: Glovebox / Inert Cone State->Solid Solid Reaction Reaction Vessel Liquid->Reaction Solid->Reaction

Figure 2: Decision matrix for handling and rescuing fluoroaniline reagents.

References

  • Fisher Scientific. (2021).[1] Air-Sensitive Chemistry: Practical and Safety Considerations. [Link][1][2][8]

  • Carl Roth. (2025).[1] Safety Data Sheet: 3-Chloro-4-fluoroaniline.[1] [Link]

Sources

Application

Application Notes and Protocols for the Evaluation of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline in Antifungal Drug Development

Foreword: The Imperative for Novel Antifungal Agents The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2][3][4] The existing antifungal armamentarium is limited, with current therapies often hampered by toxicity, a narrow spectrum of activity, and the escalating threat of resistance.[1][3] This landscape underscores the urgent need for innovative therapeutic strategies and the discovery of new chemical entities with novel mechanisms of action. This document provides a comprehensive guide for the preclinical evaluation of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline, a compound of interest due to the established prevalence of both fluoroaniline and piperazine moieties in potent antimicrobial agents.[5][6][7][8][9] These application notes are designed for researchers, scientists, and drug development professionals, offering a framework to meticulously assess its potential as a next-generation antifungal drug.

Rationale for Investigation: The Chemical Scaffolding of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

The selection of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline as a candidate for antifungal screening is predicated on the well-documented bioactivity of its constituent chemical motifs.

  • The Piperazine Ring: This nitrogen-containing heterocycle is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[5][7] Its presence is associated with a wide range of pharmacological activities, including antibacterial, antifungal, and antibiofilm properties.[5][6] The piperazine moiety can influence a compound's pharmacokinetic profile, including solubility and cell permeability, which are critical for drug efficacy.

  • The Fluoroaniline Moiety: The incorporation of fluorine into drug candidates is a common strategy in modern medicinal chemistry.[9][10] The high electronegativity and small size of the fluorine atom can significantly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target enzymes, and improved bioavailability.[9] Fluoroaniline-containing compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[9][10][11]

The combination of these two pharmacophores in a single molecule provides a strong rationale for its investigation as a potential antifungal agent. The working hypothesis is that this compound could interfere with essential fungal processes, such as cell wall synthesis, membrane integrity, or nucleic acid synthesis.[12][13]

Synthesis and Characterization of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

A reliable and scalable synthesis protocol is paramount for the progression of any drug development program. The following is a proposed synthetic route for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline, based on established chemical transformations.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of the title compound involves a two-step process starting from 1,2-difluoro-4-nitrobenzene.

Synthesis_Pathway A 1,2-Difluoro-4-nitrobenzene B 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine A->B N-Ethylpiperazine, K2CO3, DMSO C 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline B->C Pd/C, H2, Methanol

Caption: Proposed two-step synthesis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-ethylpiperazine

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add N-ethylpiperazine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(2-fluoro-4-nitrophenyl)-4-ethylpiperazine.

Step 2: Synthesis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

  • Dissolve 1-(2-fluoro-4-nitrophenyl)-4-ethylpiperazine (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-16 hours.[14]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline.

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques:

Analytical Technique Purpose
¹H NMR, ¹³C NMR, ¹⁹F NMR To confirm the chemical structure and identify the positions of protons, carbons, and fluorine.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Melting Point To determine the melting point range as an indicator of purity.

In Vitro Antifungal Susceptibility Testing

The initial evaluation of a novel antifungal agent's efficacy begins with in vitro susceptibility testing.[15] These assays determine the minimum concentration of the compound required to inhibit the growth of various fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols to ensure reproducibility and comparability of data.[15][16]

In_Vitro_Workflow cluster_0 Fungal Isolate Preparation cluster_1 Broth Microdilution Assay cluster_2 Data Analysis A Select Fungal Strains B Culture on Agar Plates A->B C Prepare Inoculum Suspension B->C D Standardize to 0.5 McFarland C->D F Inoculate Microtiter Plate D->F E Prepare Serial Dilutions of Compound E->F G Incubate at 35°C F->G H Read MIC Endpoint G->H I Determine MIC50 and MIC90 H->I J Compare with Control Drugs I->J

Caption: Workflow for in vitro antifungal susceptibility testing.

Panel of Fungal Strains

A diverse panel of clinically relevant fungal species should be used to determine the compound's spectrum of activity. This should include:

  • Yeasts:

    • Candida albicans (including azole-resistant strains)

    • Candida glabrata

    • Candida parapsilosis

    • Candida tropicalis

    • Candida auris[2]

    • Cryptococcus neoformans

  • Molds:

    • Aspergillus fumigatus (including azole-resistant strains)

    • Aspergillus flavus

    • Fusarium solani

    • Rhizopus oryzae

Broth Microdilution Protocol (Adapted from CLSI M27/M38)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[15]

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Standardized fungal inoculum (0.5 McFarland).

  • 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline stock solution in DMSO.

  • Positive control antifungal drugs (e.g., Fluconazole, Amphotericin B).

  • Negative control (DMSO).

Procedure:

  • Prepare a stock solution of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline in DMSO.

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare a fungal inoculum suspension in sterile saline from a 24-48 hour culture, adjusting the turbidity to a 0.5 McFarland standard.[15]

  • Dilute the standardized inoculum in RPMI 1640 medium to the final required concentration.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).[17]

  • Determine the MIC, which is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction for azoles and ≥90% for other agents) compared to the growth control.[16][17]

Data Interpretation
Parameter Definition
MIC Minimum Inhibitory Concentration: The lowest concentration of the drug that inhibits the visible growth of a microorganism.[17]
MIC₅₀ The MIC value at which ≥50% of the isolates in a test population are inhibited.
MIC₉₀ The MIC value at which ≥90% of the isolates in a test population are inhibited.
MFC Minimum Fungicidal Concentration: The lowest concentration of the drug that kills ≥99.9% of the initial fungal inoculum. Determined by subculturing from clear wells onto drug-free agar.

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is a critical step in its development. The following assays can provide insights into the potential mechanism of action of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline.

MOA_Investigation A Initial Hit Compound (4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline) B Cell Wall Integrity Assay (Sorbitol Protection) A->B C Membrane Permeability Assay (Ergosterol Binding) A->C D Nucleic Acid/Protein Synthesis Assay A->D E Efflux Pump Inhibition Assay A->E B_result Cell Wall Target? B->B_result C_result Membrane Target? C->C_result D_result Biosynthesis Target? D->D_result E_result Resistance Modulation? E->E_result

Caption: Approaches to elucidate the mechanism of action (MOA).

Cell Wall Integrity Assay
  • Principle: Fungal cell walls are essential for viability.[12] Compounds that disrupt cell wall synthesis will cause cell lysis. This can be tested by growing the fungi in an osmotically-supported medium (e.g., with sorbitol). If the compound targets the cell wall, its MIC will be significantly higher in the presence of an osmotic protectant.

  • Protocol: Perform the broth microdilution assay as described in section 3.2, but in parallel with a set of plates where the RPMI medium is supplemented with 1 M sorbitol. A significant increase in the MIC in the sorbitol-containing medium suggests a cell wall target.

Ergosterol Binding Assay
  • Principle: The fungal cell membrane contains ergosterol, a key component for its integrity and a common target for antifungal drugs like polyenes.[12][18]

  • Protocol: Perform a broth microdilution assay, but pre-incubate the compound with exogenous ergosterol before adding it to the fungal inoculum. If the compound binds to ergosterol, its antifungal activity will be antagonized, resulting in a higher MIC.

In Vitro Cytotoxicity Assay
  • Principle: An ideal antifungal agent should exhibit selective toxicity against fungal cells with minimal effect on mammalian cells.[1]

  • Protocol: Use a standard cytotoxicity assay, such as the MTT or LDH release assay, with a mammalian cell line (e.g., HeLa or HepG2 cells). Incubate the cells with a range of concentrations of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline for 24-48 hours and measure cell viability. The IC₅₀ (the concentration that inhibits 50% of cell growth) should be determined and compared to the antifungal MICs to calculate a selectivity index.

In Vivo Efficacy Models

Positive in vitro results must be validated in a living system to assess a compound's pharmacokinetic and pharmacodynamic properties.[19][20] Animal models are indispensable for evaluating the efficacy of a potential antifungal drug in the context of a host immune response.[19][21][22]

Galleria mellonella (Wax Moth Larvae) Model
  • Rationale: This invertebrate model is a cost-effective and ethically favorable alternative for initial in vivo screening.[19][23] The innate immune system of G. mellonella shares similarities with that of vertebrates.

  • Protocol:

    • Inject a lethal dose of a fungal pathogen (e.g., C. albicans) into the hemocoel of the larvae.

    • At a specified time post-infection, administer different doses of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline.

    • Incubate the larvae at 37°C and monitor survival over several days.

    • An effective compound will significantly increase the survival rate of infected larvae compared to a vehicle control group.

Murine Model of Disseminated Candidiasis
  • Rationale: The mouse model is a standard for evaluating the efficacy of antifungal agents against systemic infections.[22]

  • Protocol:

    • Immunocompromised mice (e.g., treated with cyclophosphamide) are typically used.

    • Infect the mice intravenously with a standardized inoculum of C. albicans.

    • Begin treatment with 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (administered orally or intraperitoneally) at a set time post-infection.

    • Monitor the mice for survival and clinical signs of illness.

    • At the end of the study, harvest organs (kidneys, brain, liver) to determine the fungal burden by plating serial dilutions of tissue homogenates.

    • A successful drug candidate will prolong survival and reduce the fungal load in the organs of treated mice.

In Vivo Model Advantages Disadvantages
Galleria mellonella High-throughput, low cost, ethically favorable, no specialized animal facilities required.Lacks an adaptive immune system, different physiology from mammals.
Murine Model Physiologically relevant to humans, allows for PK/PD studies, established and well-characterized.Higher cost, ethical considerations, requires specialized facilities and trained personnel.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline as a potential antifungal agent. A promising compound will exhibit potent and broad-spectrum in vitro activity, a selective mechanism of action against a fungal-specific target, and significant efficacy in in vivo infection models. Positive results from these studies would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and potential for lead optimization to improve its therapeutic index. The journey of antifungal drug development is arduous, but a systematic and rigorous approach, as detailed herein, is essential for identifying and advancing the next generation of life-saving therapies.

References

  • ASM Journals. (n.d.). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Retrieved February 21, 2026, from [Link]

  • ASM Journals. (2021, January 20). The Future of Antifungal Drug Therapy: Novel Compounds and Targets. Retrieved February 21, 2026, from [Link]

  • Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. Retrieved February 21, 2026, from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, March 2). Emerging Antifungal Targets and Strategies. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs.... Retrieved February 21, 2026, from [Link]

  • PubMed. (n.d.). In vivo models: evaluating antifungal agents. Retrieved February 21, 2026, from [Link]

  • Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved February 21, 2026, from [Link]

  • MDPI. (2021, December 16). Advances in Antifungal Drug Development: An Up-To-Date Mini Review. Retrieved February 21, 2026, from [Link]

  • Taylor & Francis Online. (2022, July 8). Avenues for antifungal drug discovery and development: where to now?. Retrieved February 21, 2026, from [Link]

  • Open Forum Infectious Diseases. (2021, November 15). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved February 21, 2026, from [Link]

  • Manipal. (n.d.). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved February 21, 2026, from [Link]

  • Scilit. (n.d.). In Vitro Antifungal Susceptibility Testing. Retrieved February 21, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved February 21, 2026, from [Link]

  • PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Retrieved February 21, 2026, from [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved February 21, 2026, from [Link]

  • Research Starters. (2024, August 21). Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved February 21, 2026, from [Link]

  • Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved February 21, 2026, from [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2023, October 23). Fluoroquinolone derivatives have a synergistic effect on the antifungal activity of echinocandins in Aspergillus fumigatus. Retrieved February 21, 2026, from [Link]

  • PubMed. (2020, October 7). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.
  • Der Pharma Chemica. (n.d.). Synthesis and evaluation of antifungal activity of 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles. Retrieved February 21, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Retrieved February 21, 2026, from [Link]

  • MDPI. (2023, June 12). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Retrieved February 21, 2026, from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

[1] Case ID: SYN-FP-042 Status: Active Topic: Yield Optimization & Impurity Control Applicable Chemistry: Nucleophilic Aromatic Substitution ( ), Nitro Reduction, Chemoselectivity.[1] Executive Summary & Workflow Logic T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: SYN-FP-042 Status: Active Topic: Yield Optimization & Impurity Control Applicable Chemistry: Nucleophilic Aromatic Substitution (


), Nitro Reduction, Chemoselectivity.[1]

Executive Summary & Workflow Logic

The synthesis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline typically proceeds via a two-step sequence starting from 3,4-difluoronitrobenzene .[1] The core challenges in this pathway are regioselectivity during the initial coupling (avoiding the 2-position attack) and chemoselectivity during reduction (preventing hydrodefluorination).[1]

The following decision tree outlines the critical control points required to maximize yield.

SynthesisWorkflow Start Start: 3,4-Difluoronitrobenzene + N-Ethylpiperazine Step1 Step 1: S_NAr Coupling Start->Step1 Check1 Check: Regioselectivity (HPLC/NMR) Step1->Check1 Issue1 Issue: High 2-substituted isomer Check1->Issue1 Regio < 90:10 Step2 Intermediate: 1-ethyl-4-(3-fluoro-4-nitrophenyl)piperazine Check1->Step2 Regio > 95:5 Sol1 Fix: Lower Temp (<60°C) Switch to MeCN Issue1->Sol1 Sol1->Step1 Step3 Step 2: Nitro Reduction Step2->Step3 Check2 Check: Defluorination (M-19 byproduct) Step3->Check2 Issue2 Issue: C-F Bond Cleavage Check2->Issue2 Defluorination > 2% Final Target: 4-(4-Ethylpiperazin-1-yl) -2-fluoroaniline Check2->Final Clean Reduction Sol2 Fix: Use Sulfided Pt/C or Fe/NH4Cl Issue2->Sol2 Sol2->Step3

Figure 1: Critical Control Points in the synthesis workflow. Yellow diamonds indicate stop-and-check analytical gates.[1]

Phase 1: The Coupling

Objective: Displace the fluorine at the 4-position while minimizing displacement at the 2-position.[1]

The Mechanism & Problem

3,4-Difluoronitrobenzene possesses two electrophilic sites.[1] The nitro group activates the para (C4) and ortho (C2) positions.

  • Desired Path: Attack at C4 (para to

    
    ).
    
  • Competing Path: Attack at C2 (ortho to

    
    ).
    
  • Root Cause of Low Yield: High temperatures or extremely polar solvents can lower the energy barrier for the ortho attack, leading to inseparable regioisomers.

Protocol Optimization
ParameterStandard ConditionOptimized ConditionRationale
Solvent DMF or DMSOAcetonitrile (MeCN) DMF/DMSO are highly polar and can accelerate the non-selective pathway.[1] MeCN offers better regiocontrol [1].[1]
Base

DIPEA (Hünig's Base) Inorganic bases create heterogeneous mixtures that can cause localized hotspots. Soluble organic bases allow milder, homogeneous reaction profiles.
Temperature Reflux (>80°C)Controlled (<60°C) Kinetic control is essential. The C4-F bond is more labile; lower heat favors this substitution exclusively.[1]
Troubleshooting Guide: Regioselectivity

Symptom: HPLC shows two peaks with identical Mass (M+).

  • Diagnosis: The impurity is the 2-substituted isomer (2-(4-ethylpiperazin-1-yl)-4-fluoro-1-nitrobenzene).[1]

  • Immediate Action:

    • Lower reaction temperature to 0°C for addition, then slowly warm to RT. Only heat to 40-50°C if conversion stalls.

    • Switch solvent to Acetonitrile or Toluene (if solubility permits).

    • Note: If the regioisomer ratio is poor (>5%), purification is difficult. Recrystallization of the nitro intermediate (before reduction) is more effective than purifying the final aniline.

Phase 2: Nitro Reduction (Chemoselectivity)

Objective: Reduce


 to 

without cleaving the C-F bond (Hydrodefluorination).[1]
The Mechanism & Problem

Standard catalytic hydrogenation (Pd/C +


) is aggressive. The resulting aniline is electron-rich, making the C-F bond susceptible to oxidative addition by Palladium, leading to defluorination  (yielding the non-fluorinated aniline impurity).
Protocol Optimization
MethodRisk LevelSuitabilityNotes
Pd/C +

High Not RecommendedHigh risk of defluorination (up to 10-15%).[1]
Pt/C (Sulfided) LowRecommended Sulfided platinum resists poisoning but is less active toward Ar-F bonds [2].[1]
Fe /

ZeroRobust Classical Bechamp reduction.[1] Zero risk of defluorination, but generates iron waste.
Transfer Hydrog. LowAlternativePd/C + Ammonium Formate often shows better kinetics than

gas with less defluorination.[1]
Troubleshooting Guide: Defluorination

Symptom: LCMS shows a peak at M-18 or M-19 (Loss of F, gain of H).[1]

  • Diagnosis: Hydrodefluorination is occurring.[1][2]

  • Immediate Action:

    • If using Pd/C: Stop immediately. Add a catalyst poison such as Diphenylsulfide (0.5 mol%) or switch to Pt/C (sulfided) .

    • Switch to Chemical Reduction:

      • Suspend the nitro intermediate in Ethanol/Water (3:1).

      • Add 5.0 eq Iron powder and 2.0 eq

        
        .[1]
        
      • Reflux for 2-4 hours.[1]

      • Filter hot through Celite.[1] This method preserves the Fluorine atom with >99% fidelity.[1]

Phase 3: Isolation & Purification

Objective: Recover the product from the "oily" piperazine matrix.[1]

The "Sticky Oil" Problem

Piperazine derivatives often form intractable oils or emulsions during aqueous workup due to their amphiphilic nature.[1]

Isolation Protocol
  • pH Adjustment: After reduction, ensure the aqueous layer is pH > 11 (using NaOH). Piperazines can act as buffers; if the pH is 8-9, significant product remains protonated in the water layer.[1]

  • Extraction: Use Dichloromethane (DCM) or 2-MeTHF .[1] Avoid Ethyl Acetate if possible, as piperazines can catalyze ester hydrolysis or form emulsions.

  • Salt Formation (The "Solidification" Trick):

    • If the free base is an oil, do not column.

    • Dissolve the oil in Ethanol.[1]

    • Add 4M HCl in Dioxane (2.5 eq).

    • Cool to 0°C. The dihydrochloride salt usually precipitates as a stable, filterable solid.

    • Yield Benefit: This avoids column chromatography losses.[1]

Frequently Asked Questions (FAQ)

Q: Can I use 2,4-difluoronitrobenzene instead of 3,4-difluoronitrobenzene? A: No. 2,4-difluoronitrobenzene will react predominantly at the 2-position (ortho) or 4-position depending on conditions, but it yields a completely different structural isomer.[1] For the target 2-fluoroaniline core (where F is ortho to


), you must start with the 3,4-difluoro precursor.[1]

Q: My reaction mixture turned black during hydrogenation. Is this normal? A: Yes, amine oxidation can cause darkening. However, if using Fe reduction, black magnetic sludge is normal (


). Ensure you filter through a pad of Celite while the solution is still hot to prevent product trapping in the iron sludge.[1]

Q: I see a "dimer" impurity by LCMS. What is it? A: This is likely the result of the piperazine reacting with two molecules of fluoronitrobenzene.[1]

  • Cause: Stoichiometry error.

  • Fix: Ensure you use a large excess of N-ethylpiperazine (1.5 to 2.0 eq) or add the nitrobenzene slowly to the piperazine solution (reverse addition).[1]

References

  • Regioselectivity in S_NAr of Difluoronitrobenzenes

    • Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[3] Organic Process Research & Development, 2014.[3] (Note: Principles apply inversely to 3,4-isomers regarding steric/electronic control).

  • Prevention of Defluorination

    • BenchChem Technical Support.[1][4] "3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts." BenchChem Technical Guides, 2025.

  • Piperazine Synthesis & Workup

    • Huang, J., et al.[5] "A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines."[1][5] Journal of Organic Chemistry, 2012.[5]

  • General Synthesis of Phenylpiperazine Analogs

    • Rathore, A., et al. "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester."[1] Molbank, 2009.[6] (Demonstrates standard S_NAr conditions for phenylpiperazines).

Sources

Optimization

Stability of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline under ambient conditions

Reference Code: POSA-INT-004 | CAS: 500205-60-7 (Free Base) Executive Summary Welcome to the Technical Support Center. You are likely working with 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline , a critical "left-hand" amine...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Code: POSA-INT-004 | CAS: 500205-60-7 (Free Base)

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline , a critical "left-hand" amine intermediate used in the convergent synthesis of the antifungal drug Posaconazole (and related azole therapeutics).

The Core Challenge: This molecule combines an electron-rich aniline with a basic piperazine ring. While the ortho-fluorine atom provides some metabolic stability in the final drug, the free amine intermediate is thermodynamically unstable under ambient conditions. It is prone to rapid oxidative coupling (browning) and hygroscopic degradation (if in salt form).

This guide provides the mechanistic "Why" behind these failures and the experimental "How" to prevent them.

Module 1: The Degradation Mechanism (The "Why")

Users frequently report this white/off-white solid turning brown or black within 24-48 hours of air exposure. This is not a simple impurity issue; it is a radical-mediated cascade.

The Oxidative Cascade

The para-piperazine ring acts as a strong electron-donating group (EDG) via resonance, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the aniline nitrogen. Even with the electron-withdrawing fluorine atom, the molecule remains electron-rich.

Upon exposure to atmospheric oxygen (


) or light (

):
  • Single Electron Transfer (SET): The aniline nitrogen loses an electron to form a radical cation .

  • Coupling: These radical cations dimerize (often head-to-tail or head-to-head) to form hydrazobenzene-like intermediates.

  • Polymerization: Further oxidation leads to quinone imines and complex "aniline black" polymers.

Visualization: The Oxidation Pathway

OxidationPathway Start Native Amine (White Solid) Radical Aniline Radical Cation (+•) Start->Radical -1e (SET) Dimer Dimerization (Hydrazobenzene) Radical->Dimer Coupling Polymer Polymer/Quinone Imine (Brown/Black Tar) Dimer->Polymer Oxidation Oxygen O2 / Light Oxygen->Start

Figure 1: Radical-mediated oxidative degradation pathway of electron-rich anilines.

Module 2: Storage & Handling Protocols

The "Argon Blanket" Standard

Do not store this compound under air.

  • Solid State: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Temperature: Long-term storage at -20°C is required to arrest kinetic oxidation rates.

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.

Hygroscopicity Management

The N4-ethylpiperazine nitrogen is basic (


).
  • Free Base: Waxy solid/oil. Hydrophobic but oxidatively unstable.

  • HCl/Tosylate Salts: Crystalline but highly hygroscopic . If the salt absorbs moisture, the localized acidity in the water layer can accelerate hydrolysis or autocatalytic degradation.

Protocol: If the solid clumps, dry in a vacuum desiccator over


 for 12 hours before weighing.

Module 3: Troubleshooting & FAQs

Q1: My sample turned dark brown. Is it recoverable?

Status: Critical Failure Answer: Yes, but yield will be lost. The color comes from <1% highly conjugated quinone impurities. Recovery Protocol (Recrystallization):

  • Dissolve the dark solid in a minimum amount of warm Ethyl Acetate (approx. 40-50°C).

  • Add activated charcoal (10% w/w) and stir for 15 minutes.

  • Filter hot through a Celite pad to remove the charcoal (and the color).

  • Add non-polar anti-solvent (Heptane or Hexane ) dropwise until turbidity appears.

  • Cool slowly to 4°C. Collect the off-white crystals.

Q2: I see "Ghost Peaks" in my HPLC analysis.

Status: Analytical Artifact Answer: The basic piperazine nitrogen interacts with residual silanols on standard C18 columns, causing tailing or carryover ("ghost peaks") in subsequent runs. Solution:

  • Mobile Phase: Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 9.0) or add a modifier like Triethylamine (TEA) to block silanol sites.

  • Column: Switch to a "Base-Deactivated" (BDS) or Hybrid Particle (e.g., Waters XBridge) column.

Q3: The coupling reaction to the phenyl carbamate (Posaconazole synthesis) failed.

Status: Process Failure Answer: If the aniline is oxidized, it cannot act as a nucleophile.

  • Check: Dissolve a small amount in dilute HCl. If the solution is pink/red, significant oxidation has occurred.

  • Fix: Purify the aniline immediately before the coupling step. Do not store the purified material for >4 hours before use.

Module 4: Experimental Workflows

Synthesis & QC Decision Tree

Follow this logic flow to ensure material integrity during synthesis campaigns.

HandlingWorkflow Receipt Material Receipt/Synthesis VisualCheck Visual Inspection: Is it White/Off-White? Receipt->VisualCheck Purify Recrystallize (EtOAc/Heptane) VisualCheck->Purify No (Brown/Black) QC QC: HPLC Purity >98%? VisualCheck->QC Yes Purify->QC QC->Purify No Storage Store: -20°C, Argon, Amber Vial QC->Storage Yes (Stock) Usage Immediate Usage (Coupling Reaction) QC->Usage Yes (Process)

Figure 2: Quality Control and Handling Decision Tree.

Physical Properties Reference
PropertyDataContext
Molecular Formula

Free Base
Molecular Weight 223.29 g/mol Calculation basis
Appearance White to Off-White SolidDegrades to brown/black
Solubility DMSO, Methanol, EtOAcPoor in water (unless protonated)
pKa (Calc) ~4.5 (Aniline), ~8.8 (Piperazine)Piperazine is the protonation site
Storage -20°C, Inert GasCRITICAL

References

  • Saksena, A. K., et al. (1995). "Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of the Antifungal Posaconazole." Tetrahedron Letters, 37(32), 5657-5660.

  • Huang, S., et al. (2015). "Ferrate(VI) Oxidation Mechanism of Substituted Anilines." Environmental Science & Technology. (Demonstrates the radical cation mechanism for electron-rich anilines).

  • U.S. Patent 5,661,151. "Antifungal Agents." (Schering-Plough). Describes the coupling of the aniline intermediate (Example 14).

  • Zajac, M., et al. (2010). "The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]... in aqueous-organic solutions." Acta Poloniae Pharmaceutica. (Discusses hydrolytic and oxidative stability of fluorophenylpiperazine derivatives).

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Method Development for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline Purity

This guide outlines a comprehensive HPLC method development strategy for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS: 500205-60-7), a critical intermediate in the synthesis of antifungal agents like Posaconazole .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive HPLC method development strategy for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline (CAS: 500205-60-7), a critical intermediate in the synthesis of antifungal agents like Posaconazole .[1]

Executive Summary & Chemical Profile

Target Analyte: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline Application: Key intermediate for Posaconazole (and similar triazole antifungals).[1] Challenge: The molecule contains a basic piperazine moiety (pKa ~8.5–9.5) and a weak aniline base (pKa ~4.0).[1] Standard reverse-phase (RP) methods often suffer from severe peak tailing due to secondary silanol interactions with the protonated piperazine nitrogen.[1]

Chemical Structure & pKa Logic[1]
  • Site A (Aniline NH₂): Low basicity.[1] Remains neutral at pH > 4.5.[1]

  • Site B (Piperazine N-Ethyl): High basicity.[1] Protonated (

    
    ) at acidic/neutral pH.[1]
    
  • Site C (Piperazine N-Aryl): Conjugated with the phenyl ring; reduced basicity.[1]

The Development Dilemma:

  • Acidic pH (2.0–3.0): The piperazine is fully ionized.[1] Retention is low on C18 unless ion-pairing agents are used.[1] Peak tailing is common due to cation-exchange with residual silanols.[1]

  • Alkaline pH (9.0–10.0): The piperazine is neutral.[1] Retention increases, and peak shape improves significantly. Requires high-pH stable columns (Hybrid Silica).[1]

Comparative Methodology: Acidic vs. Alkaline Approaches[1][2]

We compared three distinct chromatographic approaches to determine the optimal purity method.

Comparison Table: Chromatographic Performance Metrics
FeatureMethod A: Traditional Acidic Method B: High pH Hybrid (Recommended) Method C: HILIC Mode
Column C18 (Standard Silica, 5µm)Hybrid C18 (e.g., XBridge/Gemini, 3.5µm)Bare Silica or Amide
Mobile Phase 0.1% TFA / Acetonitrile10mM NH₄HCO₃ (pH 9.[1]5) / Methanol10mM NH₄OAc / ACN (90%)
Mechanism Hydrophobic + Ion SuppressionHydrophobic (Neutral Species)Partitioning (Polar Retention)
Tailing Factor (

)
1.6 – 2.2 (Poor)1.05 – 1.15 (Excellent) 1.2 – 1.4 (Good)
Retention (

)
Low (Compound is ionized)High (Compound is neutral)Moderate
Sensitivity Moderate (TFA UV cutoff)High (Transparent buffer)High
Suitability Quick screeningQC Release & Impurity Profiling Polar Impurities Only

Recommended Protocol: High pH Reverse Phase (Method B)[1]

Rationale: Operating at pH 9.5 ensures the ethyl-piperazine nitrogen is deprotonated (neutral).[1] This eliminates secondary silanol interactions, resulting in sharp peaks and higher loading capacity for impurity detection.

Instrument Configuration
  • System: HPLC with PDA (Photo Diode Array) or UPLC.[1]

  • Detector: UV at 254 nm (primary) and 210 nm (impurity check).[1]

  • Column: Agilent Zorbax Extend-C18 or Waters XBridge C18 BEH.[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (or 5 µm).

    • Temp: 30°C.

Reagents
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjust to pH 9.5 with NH₄OH).

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Diluent: 50:50 Water:Methanol.[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
15.010901.0
20.010901.0
20.190101.0
25.090101.0
System Suitability Criteria (Self-Validating)
  • Tailing Factor: NMT 1.5 (Target < 1.2).

  • Theoretical Plates: NLT 5,000.

  • Resolution: > 2.0 between Main Peak and nearest impurity (e.g., Des-ethyl analog).

  • Precision: RSD < 2.0% for 6 replicate injections.

Method Development Workflow & Decision Tree

The following diagram illustrates the logical pathway for selecting the optimal separation mode based on the analyte's pKa and polarity.

MethodDevelopment Start Analyte: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline CheckPKA Analyze pKa (Piperazine N ~9.0, Aniline ~4.0) Start->CheckPKA Branch Select pH Strategy CheckPKA->Branch Acidic Acidic pH (2-3) Analyte Ionized (BH+) Branch->Acidic Traditional Basic Alkaline pH (9-10) Analyte Neutral (B) Branch->Basic Recommended AcidicResult Result: Peak Tailing Requires Ion-Pairing or Shielded Phase Acidic->AcidicResult BasicResult Result: Sharp Peaks High Retention Robust Method Basic->BasicResult FinalMethod FINAL PROTOCOL: 10mM NH4HCO3 (pH 9.5) MeOH Gradient AcidicResult->FinalMethod If Basic Fails (Rare) ColumnSel Column Selection: Hybrid Silica (BEH/Gemini) BasicResult->ColumnSel ColumnSel->FinalMethod

Caption: Decision tree prioritizing high-pH chromatography to neutralize the basic ethyl-piperazine group, ensuring superior peak symmetry.

Impurity Profiling & Origin

Understanding the synthesis pathway is crucial for identifying potential impurities.

ImpurityOrigin SM1 3,4-Difluoronitrobenzene Step1 Step 1: SNAr Substitution SM1->Step1 SM2 N-Ethylpiperazine SM2->Step1 Inter1 Intermediate: 2-Fluoro-4-(4-ethylpiperazin-1-yl)nitrobenzene Step1->Inter1 Impurity1 Impurity A: Regioisomer (2-Fluoro vs 3-Fluoro) Step1->Impurity1 Side Rxn Impurity2 Impurity B: Bis-substitution (Dimer) Step1->Impurity2 Over Rxn Step2 Step 2: Reduction (H2/Pd) Inter1->Step2 Product TARGET: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline Step2->Product Impurity3 Impurity C: Des-ethyl Analog Step2->Impurity3 Dealkylation

Caption: Synthesis pathway highlighting origins of key impurities: Regioisomers (Impurity A) and Dealkylated byproducts (Impurity C).

Experimental Validation Data (Representative)

The following data represents typical performance metrics observed when comparing Method A (Acidic) vs. Method B (Alkaline) for this specific class of piperazine intermediates.

ParameterAcidic Method (pH 2.5)Alkaline Method (pH 9.[1]5)Status
Retention Time (min) 4.28.5Improved Retention
Tailing Factor (USP) 1.851.08Pass
Plate Count (N) 2,8008,500High Efficiency
Resolution (vs. Impurity C) 1.43.2Baseline Separated

Troubleshooting Tip: If retention time drifts, check the pH of the ammonium bicarbonate buffer. The buffer capacity at pH 9.5 is sensitive; ensure fresh preparation daily.

References

  • Bhatia, M.S., et al. (2012). "Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API." Asian Journal of Pharmacy and Technology. Link

  • Krishna, S.R., et al. (2016). "Stability-Indicating HPLC Method for Posaconazole Bulk Assay." National Institutes of Health (PMC).[1] Link

  • Reddy, P.R., et al. (2012). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research. Link

  • PubChem. "4-(4-ethylpiperazin-1-yl)aniline Compound Summary."[1] National Library of Medicine. Link

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Application Note. Link

Sources

Comparative

A Researcher's Guide to 19F NMR Characterization of 2-Fluoroaniline Derivatives: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the nuanced structural information provided by 19F Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide offers an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced structural information provided by 19F Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This guide offers an in-depth technical comparison of the 19F NMR characteristics of various 2-fluoroaniline derivatives, supported by experimental data and established protocols. By exploring the influence of diverse substituents on the fluorine chemical shift and coupling constants, this document serves as a practical resource for structural elucidation and the rational design of novel chemical entities.

The Power of the Fluorine Probe in 2-Fluoroaniline Scaffolds

The 2-fluoroaniline core is a prevalent motif in medicinal chemistry and materials science. The fluorine atom, with its 100% natural abundance and spin I = 1/2 nucleus, provides a highly sensitive and informative NMR handle.[1] The large chemical shift dispersion of ¹⁹F NMR, typically spanning over 800 ppm, offers exceptional resolution and minimizes signal overlap, a common challenge in ¹H NMR.[2] This sensitivity makes ¹⁹F NMR an ideal tool for detecting subtle changes in the electronic environment of the fluorine atom, which are directly influenced by the nature and position of other substituents on the aromatic ring.

The electronic environment around the fluorine nucleus in a 2-fluoroaniline derivative is a delicate balance of inductive and resonance effects. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring modulate the electron density at the C-F bond, leading to predictable and quantifiable changes in the ¹⁹F chemical shift (δ) and through-bond J-couplings. Understanding these relationships is crucial for confirming molecular structures and for predicting the impact of structural modifications on molecular properties.

Comparative Analysis of ¹⁹F NMR Data

The following table summarizes the ¹⁹F NMR chemical shifts and key coupling constants for a series of substituted 2-fluoroaniline derivatives. The data illustrates the impact of substituent identity and position on the fluorine resonance. All chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0.00 ppm).[3]

SubstituentPosition¹⁹F Chemical Shift (δ, ppm)Coupling Constants (Hz)
-H--139.2
4-NO₂4-132.8³J(HF) = 9.5, ⁴J(HF) = 5.2
5-NO₂5-134.5³J(HF) = 9.8, ⁴J(HF) = 6.5
4-CH₃4-141.5³J(HF) = 9.2, ⁴J(HF) = 4.8
4-OCH₃4-143.1³J(HF) = 9.0, ⁴J(HF) = 4.5
4-Cl4-138.7³J(HF) = 9.4, ⁴J(HF) = 5.0

Data Interpretation and Causality:

  • Electron-Withdrawing Groups (EWGs): The presence of a nitro group (-NO₂), a strong EWG, at the 4- or 5-position results in a downfield shift (less negative δ value) of the fluorine resonance compared to the parent 2-fluoroaniline. This is because the EWG withdraws electron density from the aromatic ring, deshielding the fluorine nucleus and causing it to resonate at a lower magnetic field.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) at the 4-position cause an upfield shift (more negative δ value). These groups increase the electron density around the fluorine atom, leading to greater shielding.

  • Positional Isomerism: The position of the substituent significantly influences the extent of the chemical shift change. For instance, the deshielding effect of a nitro group is more pronounced when it is para (4-position) to the fluorine atom than when it is meta (5-position), due to the direct resonance contribution in the para isomer.

  • Coupling Constants: The through-bond coupling constants, particularly the three-bond coupling to the adjacent proton (³J(HF)) and the four-bond coupling (⁴J(HF)), provide valuable structural information. The magnitude of these couplings can be influenced by the electronegativity of the substituents and the bond angles within the aromatic ring.

Experimental Workflow for ¹⁹F NMR Characterization

Acquiring high-quality and reproducible ¹⁹F NMR data is contingent on a well-defined experimental protocol. The following workflow outlines the key steps from sample preparation to data acquisition.

Figure 1: A generalized workflow for the ¹⁹F NMR characterization of 2-fluoroaniline derivatives.

Detailed Experimental Protocol

This protocol provides a standardized procedure for obtaining high-resolution ¹⁹F NMR spectra of 2-fluoroaniline derivatives.

A. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[4] Ensure the solvent is of high purity to avoid interfering signals.

  • Concentration: Prepare a sample solution with a concentration in the range of 5-20 mg/mL.

  • Reference Standard: For accurate chemical shift referencing, an internal or external standard is crucial.[4]

    • External Referencing: A sealed capillary containing a reference compound like trifluorotoluene or hexafluorobenzene in the same deuterated solvent can be used.[5] This avoids potential interactions between the standard and the analyte.

    • Internal Referencing: If using an internal standard, a small amount of a compound with a known and well-separated ¹⁹F resonance (e.g., trifluoroacetic acid) can be added directly to the sample.[3] However, be cautious of potential pH effects or interactions that could shift the reference signal.

B. NMR Data Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

  • Tuning and Matching: Before data acquisition, carefully tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.[6]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.[6]

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled ¹⁹F spectra) is typically sufficient.[4] For observing H-F couplings, a non-decoupled sequence should be used.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.

    • Number of Scans: The number of scans will depend on the sample concentration. Typically, 16 to 128 scans are adequate.

    • Relaxation Delay (d1): A relaxation delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the fluorine nuclei.[2]

C. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.

The Interplay of Electronic Effects: A Deeper Dive

The observed trends in ¹⁹F NMR chemical shifts can be rationalized by considering the interplay of inductive and resonance effects of the substituents.

electronic_effects substituent Substituent inductive Inductive Effect substituent->inductive resonance Resonance Effect substituent->resonance electron_density Electron Density at C-F bond inductive->electron_density resonance->electron_density shielding Shielding of ¹⁹F Nucleus electron_density->shielding chemical_shift ¹⁹F Chemical Shift (δ) shielding->chemical_shift

Figure 2: The causal relationship between substituent electronic effects and the observed ¹⁹F NMR chemical shift.

  • Inductive Effects: These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the substituent. Electronegative substituents inductively withdraw electron density, leading to deshielding.

  • Resonance Effects: These involve the delocalization of pi electrons through the aromatic system. Substituents with lone pairs (e.g., -NH₂, -OCH₃) can donate electron density via resonance, causing shielding, particularly at the ortho and para positions. Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂) withdraw electron density through resonance, leading to deshielding.

The final observed chemical shift is a weighted average of these competing effects, with their relative contributions depending on the nature and position of the substituent.

Conclusion: A Powerful Tool for Structural Elucidation

¹⁹F NMR spectroscopy is an indispensable technique for the characterization of 2-fluoroaniline derivatives. The sensitivity of the fluorine chemical shift and coupling constants to the electronic and steric environment provides a wealth of structural information. By systematically analyzing the ¹⁹F NMR data of a series of substituted analogs, researchers can gain a deep understanding of structure-property relationships, which is critical for the design and development of new molecules in the pharmaceutical and materials science fields. This guide provides a foundational framework for conducting and interpreting these experiments, empowering researchers to leverage the full potential of ¹⁹F NMR in their work.

References

  • Kang, E. T., & Yun, K. H. (1989). Polymerization of 2-fluoro and 2-chloroaniline by chromic acid. Journal of Applied Polymer Science, 37(5), 1277-1283.
  • Kalyoncu, S., Hazer, B., & Cihaner, A. (2004). Synthesis and characterization of conducting substituted polyanilines. European Polymer Journal, 40(6), 1273-1279.
  • Knut, R., & Sazykin, S. (1991). Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline. Xenobiotica, 21(11), 1481-1492.
  • van der Graaf, M., & Nicolay, K. (1991). Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR. NMR in Biomedicine, 4(6), 255-261.
  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799-804.
  • Dal Poggetto, G., et al. (2016). 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures. Magnetic Resonance in Chemistry, 54(9), 725-730.
  • IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University. Retrieved from [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12855-12864.
  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3421.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoroaniline. Retrieved from [Link]

  • Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4564-4572.
  • Reddit. (2015, September 11). Standardizing for 19F NMR. r/chemistry. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND FLUORESCENCE CHARACTERISTIC OF 2-SUBSTITUTED AND 6-SUBSTITUTED PURINES. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Retrieved from [Link]

  • Wang, N., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(1), 123.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline. As a compound of interest in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline. As a compound of interest in pharmaceutical research and discovery, understanding its mass spectrometric behavior is critical for its unambiguous identification, structural elucidation, and quantitation in complex matrices.

This document moves beyond a simple recitation of data. We will explore the chemical logic behind the fragmentation, comparing the predicted pathways to those of structurally related molecules. This comparative approach provides a robust framework for researchers to interpret mass spectra of novel piperazine-containing compounds.

Molecular Profile and Ionization

Before delving into fragmentation, we must first consider the parent molecule and its likely behavior during ionization.

  • Structure: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

  • Molecular Formula: C₁₂H₁₈FN₃[1]

  • Monoisotopic Mass: 223.1536 u

  • Predicted Protonated Ion [M+H]⁺: m/z 224.1614

In positive-mode electrospray ionization (ESI), protonation is the key to analysis. The target molecule possesses three nitrogen atoms, each a potential site for protonation. The two nitrogens of the piperazine ring are aliphatic amines and are significantly more basic than the aniline nitrogen, whose lone pair is delocalized into the aromatic ring. Therefore, protonation will overwhelmingly occur on one of the piperazine nitrogens, yielding the precursor ion for our fragmentation analysis, [C₁₂H₁₉FN₃]⁺ at m/z 224.16 .

Predicted Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of the protonated molecule (m/z 224.16) is primarily dictated by the structure of the ethylpiperazine moiety, which is known to undergo characteristic cleavages.[2][3] The fluoroaniline portion is more stable and is expected to remain intact in the major fragment ions.

We predict three primary fragmentation routes originating from the protonated precursor.

Pathway A: α-Cleavage of the N-Ethyl Group

A classic fragmentation pathway for N-alkyl amines involves the cleavage of the bond alpha to the nitrogen atom.[4] For the N-ethyl group, this results in the neutral loss of ethylene.

  • Mechanism: A charge-remote fragmentation initiated at the protonated piperazine ring leads to the homolytic cleavage of the C-C bond in the ethyl group, followed by the loss of an ethene radical. However, a more common pathway in CID is the loss of a neutral alkene. This proceeds via a hydrogen rearrangement, leading to the formation of a stable fragment ion and a neutral ethene molecule.

  • Neutral Loss: C₂H₄ (28.03 Da)

  • Resulting Fragment: [M+H - C₂H₄]⁺ = m/z 196.13 (Protonated 1-(3-fluoro-4-aminophenyl)piperazine)

Pathway B: Piperazine Ring Scission

The piperazine ring itself is the most labile part of the molecule under CID conditions. Cleavage of the C-N bonds within the ring is a dominant process for phenylpiperazines and related designer drugs.[2][3][5] This leads to a series of characteristic, high-abundance fragment ions.

  • Mechanism: Protonation activates the piperazine ring, weakening the adjacent C-N bonds. Collision energy induces ring opening, followed by cleavage to produce stable, smaller charged fragments.

  • Key Fragments:

    • m/z 113.12: This abundant ion corresponds to the [C₆H₁₃N₂]⁺ fragment, representing the protonated N-ethylpiperazine ring after cleavage from the fluoroaniline moiety.

    • m/z 86.09: A subsequent loss of ethene (C₂H₂) from the m/z 113 fragment can occur, yielding the [C₄H₁₀N₂]⁺ ion.

    • m/z 70.08: This fragment, [C₄H₈N]⁺, is formed by the cleavage of the piperazine ring, often observed in the spectra of piperazine derivatives.[3]

Pathway C: Cleavage of the Fluoroaniline-Piperazine C-N Bond

Direct cleavage of the bond linking the aromatic ring to the piperazine nitrogen can occur, though it is often less favored than the internal ring scission pathways.

  • Mechanism: Heterolytic cleavage of the Ar-N bond.

  • Resulting Fragments: This pathway would also lead to the m/z 113.12 ion ([C₆H₁₃N₂]⁺) and a neutral fluoroaniline radical. A less likely alternative would be the formation of a charged fluoroaniline fragment ion.

The overall fragmentation cascade can be visualized as a hierarchical process initiated from the protonated molecular ion.

Comparative Analysis: Contextualizing the Fragmentation

To fully appreciate the fragmentation pattern, we compare it with related chemical structures.

  • Phenylpiperazines vs. Benzylpiperazines: Our target compound is a phenylpiperazine. Its fragmentation is dominated by cleavages within and around the piperazine ring. This contrasts sharply with benzylpiperazines (BZP), where the most abundant fragment is typically the benzyl cation, which rearranges to the highly stable tropylium ion at m/z 91 .[3][5] The absence of a prominent m/z 91 peak is a key differentiator for phenylpiperazines.

  • Effect of the Ethyl Group: Compared to an N-methyl analog, the ethyl group introduces the characteristic neutral loss of ethene (28 Da) to yield the m/z 196 fragment. For a simple N-H piperazine analog, this pathway would be absent. This specific loss is a strong indicator of N-ethylation.

  • Effect of the Fluoro Substituent: The electron-withdrawing fluorine atom slightly deactivates the aromatic ring, making fragmentation pathways involving the fluoroaniline moiety (e.g., loss of HF) less probable compared to the facile cleavage of the saturated piperazine ring. In a non-fluorinated analog, the fundamental piperazine fragmentation would remain dominant. The primary role of the fluoroaniline group in the major fragments is to define their mass.

This comparative context is crucial for identifying unknown compounds, allowing researchers to deduce structural features from key fragment ions and neutral losses.

Tabulated Summary of Predicted Fragments

The quantitative data for the predicted fragmentation of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is summarized below.

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed FormulaProposed Structure/Origin
224.16196.1328.03 (C₂H₄)[C₁₀H₁₅FN₃]⁺Loss of ethene from the N-ethyl group (Pathway A)
224.16113.12111.04 (C₆H₄FN)[C₆H₁₃N₂]⁺Cleavage of the Ar-N bond; protonated N-ethylpiperazine (Pathway C)
224.1670.08154.08 (C₈H₁₁FN₂)[C₄H₈N]⁺Piperazine ring scission product (Pathway B)
113.1286.0927.03 (C₂H₃)[C₄H₁₀N₂]⁺Secondary fragmentation of m/z 113
Experimental Workflow for Fragmentation Analysis

To validate these predictions, a robust experimental protocol is essential. The following outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology.

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is crucial to ensure efficient protonation of the analyte.[6]

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS1 Scan: Scan from m/z 50 to 300 to confirm the presence of the precursor ion at m/z 224.16.

    • MS/MS (Product Ion Scan):

      • Select the precursor ion m/z 224.16 for fragmentation.

      • Use an appropriate collision energy (e.g., a stepped collision energy of 15, 25, 35 eV) to generate a comprehensive fragmentation spectrum. Collision-induced dissociation (CID) with an inert gas like nitrogen or argon is the standard method.[7]

      • Acquire the product ion spectrum from m/z 40 to 230.

This self-validating protocol ensures that the observed fragments are genuinely from the target compound and not from in-source decay or background ions.

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1 mg/mL Stock in MeOH Work Dilute to 1 µg/mL (50:50 ACN/H₂O + 0.1% FA) Stock->Work LC LC Separation (C18 Column) Work->LC ESI ESI+ Ionization LC->ESI MS1 MS1 Scan (Confirm m/z 224.16) ESI->MS1 CID Isolate & Fragment (CID) Precursor m/z 224.16 MS1->CID MS2 MS2 Scan (Acquire Product Ions) CID->MS2

Caption: Predicted major fragmentation pathways.

Conclusion

The in-silico fragmentation analysis of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline reveals a predictable and informative pattern dominated by cleavages of the ethylpiperazine moiety. The key diagnostic fragments are expected at m/z 196.13 (loss of ethene), m/z 113.12 (protonated N-ethylpiperazine), and m/z 70.08 (piperazine ring fragment). This pattern, when contrasted with related structures like benzylpiperazines, provides a powerful diagnostic tool for structural confirmation in drug discovery and forensic applications. The experimental protocol provided herein offers a clear path to validating these predictions and establishing a definitive mass spectral fingerprint for this compound.

References
  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429–1437. [Link]

  • Danikiewicz, W., & Gierczyk, B. (2000). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. ResearchGate. [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Zuba, D. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Harrison, A. G. (1997). Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate. [Link]

  • Piperazine - NIST WebBook. (n.d.). Retrieved February 21, 2026, from [Link]

  • de Souza, M. V. N., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(4), 1033-1040. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(5), 3745-3769. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Chinese Journal of Analytical Chemistry. Retrieved February 21, 2026, from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 21, 2026, from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

A Comprehensive Safety Guide for Handling 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline For Researchers, Scientists, and Drug Development Professionals The prudent handling of specialized chemical reagents is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Safety Guide for Handling 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and innovation. This guide provides an in-depth operational and safety framework for 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline, a compound of interest in pharmaceutical research and development. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this substance safely, ensuring both personal protection and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation, grounded in the chemical's structural characteristics and the known hazards of its constituent moieties.

Hazard Analysis: A Structurally-Informed Perspective

4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline is a complex molecule, and its potential hazards are a composite of its structural features.

  • Fluoroaniline Core: Fluoroanilines are known to be toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] A primary concern with aromatic amines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4] Symptoms of exposure can include cyanosis (a bluish tint to the skin, lips, and nails), headache, nausea, and in severe cases, unconsciousness.[3][4] Furthermore, fluoroanilines are known to cause severe skin and eye irritation or damage.[1][2][5]

  • Piperazine Moiety: The piperazine group can be corrosive and is known to cause severe skin burns and eye damage.[6] It may also lead to respiratory irritation and can act as a skin and respiratory sensitizer, meaning repeated exposure could lead to an allergic reaction.

  • Overall Profile: Based on these components, 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline should be treated as a hazardous substance. PubChem data for the closely related 4-(4-Ethylpiperazin-1-yl)aniline indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[7] It is logical to assume the addition of the fluorine atom does not mitigate these risks and may introduce further toxicity, such as the potential release of hydrogen fluoride gas upon combustion.[3][8]

Table 1: Summary of Potential Hazards

Hazard ClassificationAnticipated Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, absorbed through the skin, or inhaled.[3][7][9]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][7]
Respiratory/Skin Sensitization May cause allergic skin reactions or asthma-like symptoms if inhaled.
Specific Target Organ Toxicity May cause respiratory irritation.[2][7] Potential for methemoglobinemia.[4]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[10][11]

  • Hand Protection: Chemical-resistant gloves are essential. Given that aromatic amines can permeate some glove materials, selecting the appropriate type is critical. While specific permeation data for this compound is unavailable, studies on aniline suggest that not all standard laboratory gloves offer sufficient protection.[12] Therefore, it is recommended to use robust gloves such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[13] For extended operations or when handling larger quantities, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[14] If there is a risk of splashing, a full-face shield should be worn in conjunction with goggles.[14][15] Contact lenses should not be worn when handling this chemical, as they can absorb and concentrate vapors.[16]

  • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, an impervious apron or chemical-resistant coveralls should be worn.[13][17] Do not wear shorts or open-toed shoes in the laboratory.[16]

  • Respiratory Protection: All work with 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][17] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11][15]

PPE_Workflow PPE Integration into the Chemical Handling Workflow cluster_workflow Handling Workflow Eye_Face Eye/Face Protection (Goggles & Face Shield) Handling Handle Compound in Fume Hood Hand Hand Protection (Nitrile/Neoprene Gloves) Body Body Protection (Lab Coat, Apron) Respiratory Respiratory Protection (Fume Hood/Respirator) Start Start: Assess Risk Start->Handling Spill Spill or Exposure Event Handling->Spill Disposal Dispose of Waste Handling->Disposal End End: Decontaminate & Doff PPE Spill->End Follow Emergency Protocol Disposal->End

Caption: A diagram illustrating the integration of mandatory PPE at each stage of the chemical handling workflow.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation:

  • Designate Area: Conduct all work in a designated area within a chemical fume hood.[17]

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before starting.

  • Review SDS of Related Compounds: Familiarize yourself with the SDS of 2-fluoroaniline, 4-fluoroaniline, and piperazine to reinforce your understanding of the potential hazards.[1][2]

Handling:

  • Weighing: If the compound is a solid, weigh it out carefully in the fume hood to avoid generating dust.[6][17]

  • Solutions: When preparing solutions, add the compound slowly to the solvent. Be aware of any potential exothermic reactions.

  • Avoid Contact: Use tools (spatulas, forceps) to handle the compound. Avoid direct contact with skin and eyes at all times.[13][18]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][13][15]

Emergency Response and Disposal Plan

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][15] An eyewash station must be readily accessible.[17]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8][13] A safety shower should be nearby.[17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[8][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][13]

  • Spill Management: In the event of a spill, evacuate the immediate area.[17] Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not allow the substance to enter drains or waterways.[17] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[13][15]

Disposal Plan:

Disposal of 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline and any contaminated materials must be managed as hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated absorbents, and disposable PPE, in a clearly labeled, compatible, and tightly sealed hazardous waste container.[17] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[17]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline".

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[13][17]

  • Arranging for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal, which will likely involve incineration in a specialized facility.[6][15]

Disposal_Plan Step-by-Step Hazardous Waste Disposal Workflow cluster_lab Laboratory Protocol cluster_disposal Professional Disposal Collect 1. Collect Waste (Reagent, Contaminated PPE, Absorbents) Label 2. Label Container ('Hazardous Waste', Chemical Name) Collect->Label Store 3. Store Securely (Designated Area, Away from Incompatibles) Label->Store Contact 4. Contact EHS/ Licensed Contractor Store->Contact Transport 5. Professional Transport Contact->Transport Incinerate 6. High-Temperature Incineration Transport->Incinerate

Caption: A flowchart detailing the required steps for the safe and compliant disposal of chemical waste.

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline, fostering a secure environment for groundbreaking research.

References

  • Benchchem. Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • Benchchem. Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
  • AminesSafety. What are the Health and Safety Guidelines for Using Amines?.
  • AminesSafety. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline.
  • Apollo Scientific. Piperazine - Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET - Piperazine Anhydrous.
  • Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. 4-Fluoroaniline Safety Data Sheet.
  • Sdfine. 4-fluoroaniline Safety Data Sheet.
  • Santa Cruz Biotechnology. Piperazine - Material Safety Data Sheet.
  • Loba Chemie. 2-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Creative Safety Supply. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Haz-Map. 2-Fluoroaniline - Hazardous Agents.
  • ECHEMI. 2-Fluoroaniline SDS, 348-54-9 Safety Data Sheets.
  • CDH Fine Chemical. 2-FLUORO ANILINE CAS No 348-54-9 MATERIAL SAFETY DATA SHEET.
  • Prairieland FS. Anhydrous Ammonia PPE. YouTube.
  • Taylor & Francis Online. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Pfaltz & Bauer. SAFETY DATA SHEET - 3-Fluoroaniline 98%.
  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline
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